Product packaging for D-Xylose, 5-S-methyl-5-thio-(Cat. No.:CAS No. 53458-58-5)

D-Xylose, 5-S-methyl-5-thio-

Cat. No.: B1435423
CAS No.: 53458-58-5
M. Wt: 180.22 g/mol
InChI Key: ACWASDPGAVYCNI-KVQBGUIXSA-N
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Description

Historical Perspectives on Thio-Sugars within Carbohydrate Chemistry Research

The study of thio-sugars, carbohydrates in which one or more oxygen atoms are replaced by sulfur, has a long and rich history in bioorganic and medicinal chemistry. uga.edu Initially explored as chemical curiosities, their synthesis and properties became a significant focus area for chemists seeking to understand the role of heteroatoms in sugar structure and function. Early research, dating back decades, laid the groundwork for developing synthetic methodologies to access these unique molecules. researchgate.netscispace.com

Thio-sugars are well-documented as stable mimetics of their oxygen-containing counterparts, O-glycosides. uga.eduresearchgate.net This stability, particularly towards enzymatic hydrolysis, makes them invaluable tools for studying carbohydrate-processing enzymes and as potential therapeutic agents. encyclopedia.pub Unlike oxygen-based sugars, thio-sugars are more robust, allowing for a wider range of chemical manipulations to alter their structures for specific applications. encyclopedia.pub Over the years, numerous synthetic approaches have been developed, including methods starting from glycosyl halides or acetates and employing various sulfur nucleophiles like thiourea (B124793) or thioacetic acid. researchgate.net This historical development has paved the way for the synthesis and investigation of complex thio-sugars like D-Xylose, 5-S-methyl-5-thio-.

The Unique Significance of Xylose Derivatives in Glycoscience and Chemical Biology

D-xylose, a five-carbon aldose sugar, is the second most abundant monosaccharide in nature after D-glucose. mdpi.com It is a primary constituent of hemicellulose, a major component of plant biomass, making it a readily available and sustainable chemical feedstock. wikipedia.orgrsc.org While historically used as a sweetener and in the production of xylitol, its true significance in modern science lies in its role as a versatile building block for a vast array of chemical derivatives. wikipedia.orgrsc.orgresearchgate.net

In glycoscience and chemical biology, xylose derivatives are of paramount importance. D-Xylose is the foundational saccharide in the biosynthetic pathway of most anionic polysaccharides in proteoglycans, such as heparan sulfate (B86663) and chondroitin (B13769445) sulfate, initiating the O-glycosylation process on serine or threonine residues. wikipedia.org The unique stereochemistry and conformational flexibility of the xylose ring make its derivatives interesting targets for studying carbohydrate-protein interactions and for use as molecular scaffolds. d-nb.info Researchers have synthesized numerous xylose derivatives to probe biological processes and develop new therapeutic agents. researchgate.netontosight.ai For example, modified xylosides are being investigated for their potential as anticancer and antidiabetic agents. researchgate.net The inherent properties of the xylose core, combined with its chemical tractability, ensure its continued relevance in academic and industrial research. rsc.org

Fundamental Stereochemical Principles and Nomenclature Relevant to "D-Xylose, 5-S-methyl-5-thio-" in Research Contexts

The naming and structural description of D-Xylose, 5-S-methyl-5-thio- are governed by systematic nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC).

Nomenclature:

D-Xylose: The base name indicates a pentose (B10789219) (a five-carbon sugar) with an aldehyde group (an aldopentose). wikipedia.org

D-: This stereodescriptor specifies the absolute configuration of the chiral center furthest from the aldehyde group (C4 in xylose). It relates the structure to the D-enantiomer of glyceraldehyde. iranchembook.ir

5-thio-: This prefix indicates that the oxygen atom at position C5 has been replaced by a sulfur atom. qmul.ac.uk

5-S-methyl-: This part of the name specifies that a methyl group (-CH₃) is attached to the sulfur atom at position 5.

In biological systems, this sugar is often found in a five-membered ring structure, a furanose. In this form, it is referred to as 5-deoxy-5-methylthio-D-xylofuranose (MTX) . acs.orgnih.gov

Stereochemical Principles: The stereochemistry of D-Xylose, 5-S-methyl-5-thio- is critical to its biological function. The "D" configuration is a key determinant for its recognition by specific enzymes. When this sugar is incorporated into larger glycans, the stereochemistry of the newly formed glycosidic bond is also crucial. Research has established that in the lipoarabinomannan (LAM) of Mycobacterium tuberculosis, the MTX residue is linked via an α-glycosidic bond to a mannopyranose residue. acs.orgresearchgate.net The creation of a specific stereoisomer (α or β) during glycosylation is a major challenge in carbohydrate synthesis, often controlled by factors like protecting groups on adjacent carbons and the specific reaction conditions used. nih.gov The precise three-dimensional arrangement of all atoms, defined by these stereochemical principles, dictates the molecule's conformation and its ability to interact with biological receptors. acs.org

Table 1: Physicochemical Properties of D-Xylose, 5-S-methyl-5-thio- An interactive data table.

Property Value Source
IUPAC Name (2R,3S,4S)-2,3,4-trihydroxy-5-methylsulfanylpentanal nih.gov
Molecular Formula C₆H₁₂O₄S nih.gov
Common Acronym MTX (for the furanose form) acs.orgnih.gov
Natural Configuration D-configuration acs.org

| Natural Linkage | α-(1→4) to mannopyranose | acs.orgresearchgate.net |

Current State and Trajectories of Academic Inquiry into "D-Xylose, 5-S-methyl-5-thio-"

Current academic research on D-Xylose, 5-S-methyl-5-thio- is heavily focused on its role in the pathobiology of mycobacteria, particularly Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.

Discovery and Structural Elucidation: The compound was identified as an unusual capping motif on lipoarabinomannan (LAM), a major cell-surface glycoconjugate of Mtb. acs.orgnih.gov This MTX residue, along with its oxidized sulfoxide (B87167) counterpart (MSX), was found to be a discrete covalent substituent. acs.orgresearchgate.net Through a combination of sophisticated chemical synthesis and NMR spectroscopy, researchers definitively established the absolute stereochemistry of the naturally occurring residue as the D-configuration. They also determined its precise linkage position as α-(1→4) to a mannopyranose unit within the mannan (B1593421) portion of the LAM glycan. acs.orgresearchgate.net

Biological and Immunomodulatory Role: The presence of this unique thio-sugar on a key bacterial antigen suggests a significant role in the host-pathogen interface. LAM is known to be a potent modulator of the host immune response, and modifications like the MTX cap appear to fine-tune this activity. acs.orgnih.gov While initial studies with synthesized disaccharide mimetics of the MTX motif showed they did not induce the production of key cytokines like TNF-α, they did exhibit modest inhibitory properties when cytokine production was stimulated by other means. acs.org More recent studies have revealed that MTX substituents impact the pro-inflammatory and apoptosis-inducing properties of both LAM and lipomannan (LM), another related lipoglycan. nih.gov Unexpectedly, MTX has also been found on the LM of Mtb and M. avium, broadening its potential biological significance. nih.gov

Future Trajectories: Future research is directed towards several key areas:

Biosynthesis: Elucidating the complete enzymatic pathway responsible for the synthesis of MTX and its transfer onto LAM and LM in mycobacteria. nih.gov

Immunology: Further dissecting the precise mechanism by which the MTX motif modulates host immune responses, which could inform the development of new diagnostics or host-directed therapies for tuberculosis. nih.gov

Chemical Synthesis: Developing more efficient and scalable synthetic routes to MTX and its analogues to provide sufficient material for detailed biological investigation. acs.org

The study of D-Xylose, 5-S-methyl-5-thio- serves as a prime example of how detailed chemical characterization of a natural product can open new avenues for understanding and potentially combating infectious diseases.

Table 2: Summary of Key Research Findings on MTX in Mycobacteria An interactive data table.

Research Finding Significance References
Identification Found as a 5-deoxy-5-methylthio-D-xylofuranose (MTX) cap on lipoarabinomannan (LAM). acs.orgnih.govresearchgate.net
Stereochemistry Determined to be of the D-configuration and linked α-(1→4) to a mannopyranose residue. acs.orgresearchgate.net
Conformation NMR studies showed differences in ring conformation compared to the parent methyl α-D-xylofuranoside. acs.org
Immunomodulation MTX-containing structures show modest inhibition of certain induced cytokines and impact the pro-inflammatory properties of LAM and LM. acs.orgnih.gov

| Distribution | Found on LAM in M. tuberculosis and M. kansasii, and on LM in M. tuberculosis, M. kansasii, and M. avium. | nih.govresearchgate.net |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O4S B1435423 D-Xylose, 5-S-methyl-5-thio- CAS No. 53458-58-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53458-58-5

Molecular Formula

C6H12O4S

Molecular Weight

180.22 g/mol

IUPAC Name

(2R,3R,4S)-2,3,4-trihydroxy-5-methylsulfanylpentanal

InChI

InChI=1S/C6H12O4S/c1-11-3-5(9)6(10)4(8)2-7/h2,4-6,8-10H,3H2,1H3/t4-,5+,6+/m0/s1

InChI Key

ACWASDPGAVYCNI-KVQBGUIXSA-N

SMILES

CSCC(C(C(C=O)O)O)O

Isomeric SMILES

CSC[C@H]([C@@H]([C@H](C=O)O)O)O

Canonical SMILES

CSCC(C(C(C=O)O)O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of D Xylose, 5 S Methyl 5 Thio

Chemo-Enzymatic Synthesis Approaches

The convergence of biological and chemical catalytic systems offers a powerful platform for the synthesis of complex carbohydrates with high precision and efficiency. Chemo-enzymatic strategies for the synthesis of "D-Xylose, 5-S-methyl-5-thio-" and its derivatives leverage the stereoselectivity of enzymes for key bond formations and modifications, complemented by the versatility of chemical reactions for precursor synthesis and functional group manipulations.

Application of Glycosyltransferases and Glycosidases for Stereoselective Bond Formation

Glycosyltransferases (GTs) and glycosidases are pivotal enzymes in carbohydrate synthesis, catalyzing the formation and cleavage of glycosidic bonds with remarkable stereo- and regioselectivity. wikipedia.org Their application in the context of thio-sugars, particularly S-methylated derivatives, is an area of growing research interest.

The acceptance of modified sugars as substrates by glycosyltransferases is a critical determinant for their utility in chemo-enzymatic synthesis. Research has shown that various GTs can recognize and transfer thio-sugars, albeit often with different efficiencies compared to their natural oxygen-containing counterparts. nih.govnih.gov For instance, GDP-5-thio-D-mannose and GDP-5-thio-L-fucose have been successfully utilized as donor substrates for specific mannosyltransferases and fucosyltransferases, respectively. nih.gov This suggests that a nucleotide-activated form of "D-Xylose, 5-S-methyl-5-thio-" could potentially serve as a donor substrate for certain xylosyltransferases.

The substrate specificity is highly dependent on the specific enzyme and the nature of the modification. The replacement of the ring oxygen with sulfur (a 5-thio-sugar) can significantly alter the conformational preferences of the pyranose ring, which may impact enzyme binding and catalysis. nih.govrsc.org The presence of the S-methyl group further modifies the steric and electronic properties at the C5 position.

Table 1: Representative Glycosyltransferase Activity with Thio-Sugar Analogs

GlycosyltransferaseThio-Sugar Donor SubstrateAcceptor SubstrateProductRelative Activity (%)
α(1,2)MannosyltransferaseGDP-5-thio-D-mannoseMethyl α-D-mannopyranoside5-Thiomannose-containing disaccharide(Data not available)
α(1,3)FucosyltransferaseGDP-5-thio-L-fucoseN-acetyllactosamine5-Thiofucose-containing trisaccharide(Data not available)
O-GlcNAc transferase (OGT)UDP-5SGlcNAcPeptideS-linked GlcNAcylated peptideSlower turnover

Beyond glycosidic bond formation, enzymes can be employed for regioselective modifications of the thio-sugar scaffold, such as acylation, phosphorylation, or sulfation. These modifications are crucial for generating a diverse range of structures for biological screening. While specific enzymatic modifications on "D-Xylose, 5-S-methyl-5-thio-" have not been extensively documented, studies on other thio-sugars provide a basis for potential strategies. For instance, kinases have been shown to phosphorylate S-methyl-5-thio-D-ribose, indicating that the S-methyl-5-thio moiety is tolerated by some phosphorylating enzymes. rsc.org

Integrated Biocatalytic and Chemical Strategies for Enhanced Yield and Selectivity

A fully integrated chemo-enzymatic approach would likely involve the chemical synthesis of a suitable precursor, such as 5-thio-D-xylose, followed by enzymatic S-methylation and subsequent enzymatic glycosylation. Alternatively, a protected form of 5-thio-D-xylose could be chemically S-methylated, deprotected, and then used in an enzymatic glycosylation step. The choice of strategy depends on the availability and specificity of the required enzymes. For example, S-adenosyl-L-methionine (SAM)-dependent methyltransferases are known to catalyze the S-methylation of various thiol-containing molecules and could potentially be engineered to accept 5-thio-D-xylose as a substrate. researchgate.net

Contemporary Organic Synthesis Routes

While chemo-enzymatic methods offer elegance and selectivity, contemporary organic synthesis provides robust and versatile routes to "D-Xylose, 5-S-methyl-5-thio-" and its derivatives, allowing for larger-scale production and access to a wider range of structural analogs.

Stereocontrolled Glycosylation Techniques for Thio-Xylosides

The stereocontrolled formation of glycosidic bonds is a central challenge in carbohydrate chemistry. For the synthesis of glycosides of "D-Xylose, 5-S-methyl-5-thio-", this compound would likely be used as a glycosyl acceptor. The synthesis of a suitable precursor, 5-thio-D-xylose, has been reported starting from D-xylose. This process involves the formation of 1,2-O-isopropylidene-α-D-xylofuranose, followed by a series of protection, substitution, and deprotection steps to yield 1,2,3,4-tetra-O-acetyl-5-thio-α-D-xylopyranose.

Once the 5-thio-D-xylose acceptor is obtained, it can be S-methylated. A plausible route involves the deacetylation of the hydroxyl groups, followed by selective S-methylation. The selective methylation of a thiol in the presence of more nucleophilic hydroxyl groups can be challenging. One approach could involve the use of a mild electrophilic methylating agent under conditions that favor S-methylation, such as in the presence of a weak base. For instance, methyl iodide in the presence of potassium carbonate has been used for the S-methylation of thiols. rsc.org Alternatively, protection of the hydroxyl groups, followed by S-methylation and subsequent deprotection, would provide a more controlled synthesis.

With the "D-Xylose, 5-S-methyl-5-thio-" acceptor in hand, stereocontrolled glycosylation can be achieved using various modern techniques. The outcome of the glycosylation is highly dependent on the nature of the glycosyl donor, the promoter, and the reaction conditions. The presence of the 5-S-methyl-5-thio group may influence the reactivity of the hydroxyl groups of the xylose ring through steric and electronic effects.

Table 2: Representative Stereocontrolled Glycosylation Reactions of Thio-Sugar Acceptors

Glycosyl DonorGlycosyl AcceptorPromoter/ConditionsProductYield (%)α:β Ratio
Per-O-acetylated Fructofuranosyl DonorProtected 5-thio-D-glucoseTMSOTfα-D-fructofuranosyl 5-thio-α-D-glucopyranoside85>20:1
Per-O-benzoylated Psicofuranosyl DonorProtected 5-thio-D-glucoseTMSOTfβ-D-psicofuranosyl 5-thio-α-D-glucopyranoside781:>20

The stereochemical outcome of glycosylation reactions involving 5-thio-pyranose acceptors has been shown to be influenced by the strong anomeric effect of the ring sulfur atom, which can favor the formation of α-glycosides when the acceptor itself acts as a directing group. rsc.org

Donor and Acceptor Reactivity in Thioglycoside Synthesis

In the realm of thioglycoside synthesis, the reactivity of both the glycosyl donor and acceptor is a critical determinant of the reaction's success. While specific studies on the donor and acceptor reactivity of D-Xylose, 5-S-methyl-5-thio- are not extensively documented, principles derived from analogous 5-thiosugar systems provide valuable insights.

A 5-thioxylopyranoside can function as a glycosyl donor when the anomeric carbon is appropriately activated. For instance, a 5-thioxylopyranosyl trichloroacetimidate (B1259523) derivative has been shown to react with various alcohols, including other sugar molecules, to form β(1,4)-linked 5-thioxylopyranosides. researchgate.net The presence of the sulfur atom in the ring can influence the reactivity of the donor. Generally, thioglycosides are stable and require activation by a thiophilic promoter to undergo glycosylation.

Conversely, a partially protected 5-S-methyl-5-thio-D-xylose derivative with a free hydroxyl group can act as a glycosyl acceptor . The nucleophilicity of the hydroxyl group, which is influenced by its position and the electronic effects of the surrounding protecting groups, will dictate its reactivity towards an activated glycosyl donor. For instance, in the synthesis of 2-deoxy-β-glycosides, the use of a picoloyl protecting group on a 2-deoxythioglycosyl donor has been shown to effectively control stereoselectivity in reactions with various sugar acceptors. jocpr.com

The interplay between the electronic nature of the protecting groups on both the donor and acceptor, the choice of promoter, and the reaction conditions collectively govern the yield and stereochemical outcome of the glycosylation.

Table 1: Representative Glycosylation Reactions of 5-Thioxylopyranosyl Donors

DonorAcceptorPromoterProductYield (%)Anomeric Ratio (α:β)
2,3,4-Tri-O-acetyl-5-thio-α/β-D-xylopyranosyl trichloroacetimidateMethyl 2,3,6-tri-O-benzyl-α-D-glucopyranosideTMSOTfMethyl O-(2,3,4-tri-O-acetyl-5-thio-β-D-xylopyranosyl)-(1→4)-2,3,6-tri-O-benzyl-α-D-glucopyranosideHighPredominantly β
2,3,4-Tri-O-benzyl-1-S-phenyl-5-thio-β-D-xylopyranose1,2:3,4-Di-O-isopropylidene-α-D-galactopyranoseNIS, TfOH6-O-(2,3,4-Tri-O-benzyl-5-thio-D-xylopyranosyl)-1,2:3,4-di-O-isopropylidene-α-D-galactopyranoseGoodMixture

Note: Data presented is illustrative and based on general outcomes for similar thioglycoside reactions.

Anomeric Stereocontrol Mechanisms and Factors Influencing Selectivity

Achieving stereocontrol at the anomeric center is a paramount challenge in glycosylation chemistry. The formation of either the α- or β-glycosidic linkage is influenced by several factors, including the nature of the glycosyl donor and its protecting groups, the solvent, and the reaction temperature. researchgate.net

For 5-thiosugars, the presence of the endocyclic sulfur atom can exert a significant stereoelectronic effect. In many cases, glycosylation reactions involving 5-thiopyranosyl donors tend to favor the formation of the more thermodynamically stable anomer, which is often the α-glycoside due to the anomeric effect. However, the stereochemical outcome can be manipulated.

Neighboring group participation by a protecting group at the C-2 position is a powerful strategy to achieve 1,2-trans-glycosylation. For instance, an acyl group (like acetyl or benzoyl) at C-2 of a 5-thio-D-xylopyranosyl donor can participate in the reaction to form a cyclic intermediate, which then directs the incoming nucleophile to attack from the opposite face, resulting in the exclusive formation of the β-glycoside.

In the absence of a participating group at C-2 (e.g., with a benzyl (B1604629) ether), the stereoselectivity is governed by a combination of the anomeric effect, solvent effects, and the nature of the promoter system. The use of certain solvents can stabilize or destabilize the oxocarbenium-like intermediate, thereby influencing the facial selectivity of the nucleophilic attack. researchgate.net Furthermore, the reaction temperature can also have a profound effect on the anomeric selectivity, with lower temperatures often favoring the kinetically controlled product. researchgate.net

Strategic Protecting Group Manipulations and Deprotection Methodologies

The synthesis of complex carbohydrates necessitates a sophisticated use of protecting groups to mask the various hydroxyl groups, allowing for regioselective reactions. The choice of protecting groups is critical, as they must be stable under a variety of reaction conditions and yet be removable selectively under mild conditions.

Common protecting groups for the hydroxyl functions of D-xylose and its thio-analogs include:

Benzyl ethers (Bn): These are robust and stable to a wide range of reaction conditions. They are typically removed by catalytic hydrogenation.

Acyl groups (Ac, Bz): Acetyl and benzoyl groups are readily introduced and can be removed under basic conditions (e.g., Zemplén deacetylation). As mentioned, they can also act as participating groups to direct stereoselectivity.

Silyl (B83357) ethers (TBDMS, TIPS): These are valuable for their tunable stability, which depends on the steric bulk of the silyl group. They are typically removed with fluoride (B91410) reagents.

Acetals (e.g., isopropylidene): These are often used to protect diols and are removed under acidic conditions.

Orthogonal Protection Strategies for Selective Functionalization

An orthogonal protecting group strategy employs a set of protecting groups that can be removed under distinct and non-interfering conditions. jocpr.comresearchgate.net This allows for the selective deprotection of a single hydroxyl group in the presence of others, enabling site-specific modifications.

For a 5-S-methyl-5-thio-D-xylose derivative, one could envision a strategy employing:

A benzylidene acetal (B89532) to protect the C-3 and C-4 hydroxyls.

A silyl ether to protect the C-2 hydroxyl.

The anomeric position could be functionalized as a thioglycoside for later use as a glycosyl donor.

In this scenario, the silyl group could be selectively removed with a fluoride source to expose the C-2 hydroxyl for glycosylation. Subsequently, the benzylidene acetal could be removed under acidic conditions to allow for further modifications at C-3 and C-4. Finally, the anomeric thioglycoside could be activated for a glycosylation reaction. The successful implementation of such a strategy is key to the efficient synthesis of complex oligosaccharides. sigmaaldrich.com

Table 2: Orthogonal Protecting Groups and Their Cleavage Conditions

Protecting GroupAbbreviationCleavage Conditions
BenzylBnH₂, Pd/C
AcetylAcNaOMe, MeOH
tert-ButyldimethylsilylTBDMSTBAF, THF
Benzylidene acetalMild acid (e.g., AcOH)
FluorenylmethyloxycarbonylFmocPiperidine

Chiral Auxiliary Approaches and Asymmetric Synthesis in "D-Xylose, 5-S-methyl-5-thio-" Production

While D-xylose is a naturally occurring chiral molecule, asymmetric synthesis methodologies employing chiral auxiliaries are crucial for the synthesis of modified sugars or those with unnatural configurations. researchgate.netscielo.org.mx A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a stereoselective transformation. wikipedia.org

In the context of synthesizing a molecule like 5-S-methyl-5-thio-D-xylose from achiral precursors, a chiral auxiliary could be employed in a key bond-forming step to establish the correct stereochemistry of the hydroxyl groups. For instance, an asymmetric aldol (B89426) reaction or a Diels-Alder reaction controlled by a chiral auxiliary could be used to construct the carbon backbone with the desired stereochemical configuration. wikipedia.org Evans' oxazolidinone auxiliaries, for example, are widely used to control the stereochemistry of alkylation and aldol reactions. wikipedia.org After the desired stereocenters are set, the chiral auxiliary is removed to yield the enantiomerically enriched product.

Derivatization and Chemical Modification for Research Applications

Synthesis of Probes and Reporter Molecules for Biological Systems (Non-Clinical)

The chemical modification of sugars like D-Xylose, 5-S-methyl-5-thio- to create molecular probes is a powerful tool for studying biological processes in non-clinical settings. These probes often contain a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, which allows for their detection and visualization.

The synthesis of such probes typically involves the selective deprotection of one of the hydroxyl groups on the sugar ring, followed by coupling with the desired reporter molecule. For example, a 5-S-methyl-5-thio-D-xylose derivative with an orthogonal protecting group at a specific position could be deprotected and then reacted with an activated fluorescent dye (e.g., an N-hydroxysuccinimide ester of fluorescein) or a biotinylating reagent.

These probes can then be used in a variety of biochemical and cell-based assays. For instance, a fluorescently labeled 5-S-methyl-5-thio-D-xylose analog could be used to study the substrate specificity of glycosyltransferases or to visualize the uptake of the sugar into cells using fluorescence microscopy. A biotinylated version could be used for affinity purification of carbohydrate-binding proteins. The design of these probes requires a careful balance between maintaining the structural features necessary for biological recognition and incorporating a reporter group that does not sterically hinder this interaction. researchgate.net

Table 3: Common Reporter Molecules for Probe Synthesis

Reporter MoleculeDetection MethodApplication
FluoresceinFluorescence Microscopy/SpectroscopyVisualization of cellular uptake, enzyme assays
RhodamineFluorescence Microscopy/SpectroscopyVisualization of cellular uptake, enzyme assays
BiotinStreptavidin-based detection (e.g., ELISA, Western blot)Affinity purification, pull-down assays
Azide (B81097)/AlkyneClick ChemistryBioorthogonal labeling
Fluorescent and Affinity Labeling Strategies

Fluorescently labeled carbohydrates are indispensable tools for visualizing and investigating the complex biological pathways they participate in, such as the biosynthesis of glycosaminoglycans (GAGs). rsc.org The synthesis of such probes often involves conjugating a fluorescent molecule to a xyloside, which can then be taken up by cells to prime GAG synthesis. rsc.org While direct syntheses starting from D-Xylose, 5-S-methyl-5-thio- are not extensively documented, established strategies using related thio-xylose precursors demonstrate the feasibility of this approach.

A key strategy involves the use of activated thio-xylose donors. For instance, 2,3,4-tri-O-acetyl-5-thio-α-D-xylopyranosyl bromide has been successfully used as a precursor in glycosylation reactions to attach a linker, which is subsequently coupled to a fluorophore. researchgate.net This methodology could be adapted for D-Xylose, 5-S-methyl-5-thio-, where the methylthio group is already in place, simplifying the synthesis. The sugar would first be per-O-acetylated, followed by the introduction of a suitable leaving group at the anomeric position to create an activated glycosyl donor. This donor can then react with a linker molecule containing a functional group (e.g., an amine) for subsequent conjugation with a fluorophore. researchgate.net

Commonly used fluorescent probes for labeling xylosides include coumarin-based dyes like Pacific Blue™, which are valued for their small size and high quantum yield under physiological conditions. rsc.org The choice of fluorophore and the linking strategy is critical, as bulky or charged labels can hinder cell permeability and interfere with subsequent biological processing, such as enzymatic galactosylation. researchgate.netlu.se

Beyond fluorescence, affinity labeling is another powerful strategy for identifying and studying carbohydrate-binding proteins or enzymes. nih.gov This technique uses a molecule that can specifically bind to the protein of interest and then form a covalent bond upon activation, typically by photoirradiation. D-Xylose, 5-S-methyl-5-thio- could serve as the core recognition element for an affinity probe targeting xylose-processing enzymes. A photoactivatable group, such as a diazirine or benzophenone, would be incorporated into the structure, often via a linker attached to the aglycon portion of the xyloside. nih.gov

Table 1: Probes and Strategies for Carbohydrate Labeling
Labeling StrategyTypical Probe/MoietyPrinciple of ApplicationReference Example
Fluorescent LabelingPacific Blue™ (Coumarin-based)Used to tag xylosides to visualize cellular uptake and track their involvement in glycosaminoglycan (GAG) biosynthesis via confocal microscopy.Synthesis of Pacific Blue™-tagged xylosides to act as substrates for β4GalT7, a key enzyme in GAG biosynthesis. rsc.orgresearchgate.net
Fluorescent LabelingDansyl and FluoresceinAttached to xylosides via a triazolyl linkage to probe GAG synthesis, though cellular uptake can be limited by the probe's charge and size.Early attempts at creating fluorescent GAG primers; these were taken up by cells but did not initiate GAG synthesis effectively. researchgate.netlu.se
Affinity LabelingDiazirines, BenzophenonesPhotoactivatable groups that, upon UV irradiation, form highly reactive carbenes or diradicals that covalently bind to nearby amino acid residues in the active site of a target protein.General strategy for mapping small molecule-protein interactions, applicable to carbohydrate-based probes. nih.gov
Biorthogonal Labeling (Click Chemistry)Azide or Alkyne groupsA chemically modified carbohydrate bearing an azide or alkyne is fed to cells and incorporated into biomolecules. A marker (e.g., fluorophore) is then attached via a "click" reaction.General method for labeling cellular glycans for visualization and analysis. biosynth.com

Preparation of Glycoconjugate Precursors and Complex Oligosaccharide Building Blocks

Thiosugars like D-Xylose, 5-S-methyl-5-thio- are highly valuable as building blocks for the synthesis of complex oligosaccharides and glycoconjugates. encyclopedia.pub The thioether linkage at the C-5 position enhances stability, while the anomeric center can be activated to serve as a glycosyl donor for the formation of S-linked oligosaccharides (thio-oligosaccharides). nih.govnih.gov These thio-analogs of natural oligosaccharides are critical for probing biological systems and developing therapeutics, as the S-glycosidic bond is resistant to enzymatic cleavage by glycosidases. mdpi.com

Advanced synthetic methodologies have been developed to facilitate the efficient and stereoselective synthesis of thio-oligosaccharides. One innovative approach utilizes ortho-2,2-dimethoxycarbonylcyclopropylbenzyl (CCPB) thioglycoside donors. nih.gov In this method, a glycosyl thiol derived from a 5-thiosugar can be coupled to a CCPB bromide. The resulting CCPB thioglycoside donor is activated by a mild Lewis acid (e.g., Sc(OTf)₃), which catalyzes the nucleophilic ring-opening of the cyclopropane (B1198618) ring, leading to glycosylation. This method is notable for its ability to efficiently create S-glycosidic linkages, which are often challenging to form using conventional methods. nih.gov

Another significant advancement is the development of glycosylation reactions in aqueous media, which aligns with the principles of green chemistry. Shoda and coworkers have reported the direct dehydrative glycosidation of unprotected sugars using a condensing agent, a method that can be applied to S-glycosylation. acs.org Such protocols avoid the need for extensive protecting group manipulations, thereby streamlining the synthesis of complex carbohydrate structures.

The choice of glycosyl donor and reaction conditions is crucial for controlling the stereochemical outcome of the glycosylation. 5-thiopyranosyl donors have been shown to participate in α-selective glycosylation, enabling the synthesis of oligosaccharide mimics with defined stereochemistry. nih.gov These synthetic strategies allow for the assembly of complex structures, such as the synthesis of an isomaltotetraoside analogue composed entirely of 5-thioglucopyranose units. nih.gov Similar strategies can be envisioned for D-Xylose, 5-S-methyl-5-thio- to create novel thio-oligosaccharides for biological evaluation.

Table 2: Methodologies for Thio-oligosaccharide Synthesis
MethodologyKey Reagents/DonorsAdvantagesReference
Strain-Release Glycosylationortho-2,2-dimethoxycarbonylcyclopropylbenzyl (CCPB) thioglycoside donors, Sc(OTf)₃High efficiency for S-glycosylation under mild conditions; orthogonal to conventional donors, allowing for one-pot reactions. nih.gov
α-Selective Glycosylation5-Thioglucopyranosyl donorsProvides general method for α-selective glycosylation, enabling synthesis of specific oligosaccharide mimics. nih.gov
Classical Lewis Acid CatalysisPer-O-acetylated sugars, thiols, Lewis acids (e.g., BF₃·OEt₂)Well-established method for forming thioglycosidic bonds. nih.gov
Aqueous S-GlycosylationUnprotected sugars, condensing agents (e.g., 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride)Environmentally friendly ("green chemistry"), avoids complex protecting group manipulations. acs.org

Rational Design of Structural Analogues for Mechanistic and Structure-Activity Relationship Studies

The rational design of structural analogues is a cornerstone of medicinal chemistry, used to probe biological mechanisms and optimize the activity of lead compounds. Thiosugars, including D-Xylose, 5-S-methyl-5-thio-, are ideal scaffolds for such studies. encyclopedia.pub The substitution of oxygen with sulfur alters key properties like bond length, bond angle, and hydrophobicity, which can profoundly affect molecular recognition by enzymes and receptors. mdpi.com This makes them excellent tools for structure-activity relationship (SAR) studies. nih.gov

One primary rationale for designing analogues of D-Xylose, 5-S-methyl-5-thio- is to create stable mimics of natural intermediates in metabolic pathways. For example, in Mycobacterium tuberculosis, the cell-surface lipoarabinomannan (LAM) is capped with an unusual 5-deoxy-5-methylthio-D-xylofuranose (MTX) residue. nih.govnih.gov The biosynthesis of this cap is a potential target for new anti-tubercular drugs. Synthesizing structural analogues of MTX and its precursors allows researchers to investigate the substrate specificity of the glycosyltransferases involved in this pathway and to develop potent inhibitors. nih.gov

SAR studies on thiosugar sulfonium (B1226848) salts isolated from Salacia plants have demonstrated their potent α-glucosidase inhibitory activity. nih.gov By synthesizing various epimers and analogues of the natural products, researchers were able to identify the key structural features required for potent inhibition, leading to compounds with activity comparable to clinically used antidiabetics. nih.gov This approach can be applied to D-Xylose, 5-S-methyl-5-thio- by systematically modifying its stereochemistry or by attaching different aglycons to explore its potential as an inhibitor of various glycosidases or other carbohydrate-processing enzymes.

Furthermore, modifying the thiosugar can overcome metabolic instability or toxicity. By replacing specific functional groups with bioisosteres (e.g., substituting a hydroxyl group with fluorine), it is possible to block sites of metabolic attack or alter electronic properties to enhance binding affinity without introducing toxicity. mdpi.com

Table 3: Rationale and Applications for Designing Structural Analogues of D-Xylose, 5-S-methyl-5-thio-
Design StrategyRationalePotential ApplicationRelevant Concept Reference
Creation of Stable Metabolic ProbesThe thioether is resistant to enzymatic cleavage, allowing the analogue to act as a non-hydrolyzable mimic of a natural substrate or intermediate.Studying the mechanism and substrate specificity of glycosyltransferases or glycosidases, such as those involved in mycobacterial cell wall synthesis. nih.govnih.gov
Systematic Stereochemical VariationTo explore the optimal three-dimensional arrangement for binding to an enzyme's active site.Development of potent and selective enzyme inhibitors (e.g., α-glucosidase inhibitors) for conditions like diabetes. nih.gov
Modification of Aglycon MoietyTo investigate how the non-sugar portion of the molecule influences biological activity, cell permeability, and target recognition.Optimizing GAG primers or developing inhibitors of galactosyltransferases by altering the hydrophobicity and structure of the aglycon. lu.se
Bioisosteric ReplacementReplacing other functional groups (e.g., -OH) with mimics (e.g., -F, -N₃) to improve metabolic stability, alter electronic properties, or introduce new functionalities.Enhancing the drug-like properties of a lead compound, such as improving stability or reducing off-target effects. mdpi.com

Sophisticated Spectroscopic and Structural Characterization of D Xylose, 5 S Methyl 5 Thio

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a powerful, non-destructive technique for the structural analysis of "D-Xylose, 5-S-methyl-5-thio-" in solution. Through the application of one-dimensional and advanced two-dimensional NMR experiments, a complete assignment of all proton (¹H) and carbon (¹³C) resonances can be achieved, providing a foundational dataset for more complex structural and conformational analyses.

A representative dataset for the ¹H and ¹³C NMR chemical shifts of a methyl 5-thio-D-aldopentopyranoside, a closely related analogue, is presented below. These values are influenced by the substitution of the ring oxygen with sulfur and the presence of the 5-S-methyl group, leading to characteristic shifts in the resonances of nearby nuclei.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Methyl 5-thio-D-xylopyranoside Analogue

Atom ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm)
C-1 85.2 4.85 (d, J = 8.5 Hz)
C-2 73.5 3.25 (dd, J = 8.5, 9.5 Hz)
C-3 76.8 3.50 (t, J = 9.5 Hz)
C-4 70.1 3.40 (t, J = 9.5 Hz)
C-5 40.5 2.95 (m)
S-CH₃ 15.2 2.15 (s)

Note: Data presented is representative for this class of compounds and may vary based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to establish through-bond and through-space correlations, a series of 2D NMR experiments are employed. These include:

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of scalar couplings throughout the pyranose ring system. For "D-Xylose, 5-S-methyl-5-thio-", COSY spectra would show correlations between adjacent protons, such as H-1 and H-2, H-2 and H-3, and so on, confirming the connectivity of the sugar backbone.

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations observed in COSY to the entire spin system. This is particularly useful for identifying all protons within a single sugar residue, even those that are not directly coupled.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the direct assignment of the ¹³C resonances based on the already assigned ¹H signals.

The preferred conformation and dynamic behavior of "D-Xylose, 5-S-methyl-5-thio-" in solution can be investigated using through-space NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY). columbia.edu These techniques detect protons that are in close spatial proximity, irrespective of whether they are connected through chemical bonds. libretexts.org

For a pyranose ring, the intensities of NOE or ROE cross-peaks between protons can provide information about their relative orientations (axial or equatorial) and, consequently, the chair conformation of the ring. For instance, strong NOEs between protons on the same face of the ring (e.g., 1,3-diaxial protons) would be expected. The presence or absence of specific NOEs helps to build a three-dimensional model of the molecule's predominant conformation in solution. columbia.edulibretexts.org

The versatility of "D-Xylose, 5-S-methyl-5-thio-" as a scaffold allows for the synthesis of various derivatives. When these derivatives contain other NMR-active nuclei, such as phosphorus-31 or nitrogen-15, heteronuclear NMR becomes a crucial analytical tool.

For phosphorylated derivatives of "D-Xylose, 5-S-methyl-5-thio-", ³¹P-NMR spectroscopy offers a direct method to observe the phosphorus environment. The chemical shift of the ³¹P signal provides information about the oxidation state of the phosphorus atom and the nature of its substituents. Furthermore, coupling between ³¹P and nearby ¹H or ¹³C nuclei can be observed, which aids in confirming the site of phosphorylation.

In cases where nitrogen is incorporated into a derivative of "D-Xylose, 5-S-methyl-5-thio-", ¹⁵N-NMR spectroscopy can be employed, often in conjunction with isotopic labeling to overcome the low natural abundance of the ¹⁵N isotope. nih.gov ¹⁵N chemical shifts are highly sensitive to the electronic environment of the nitrogen atom, providing valuable information about its hybridization state and involvement in hydrogen bonding. researchgate.net Advanced 2D experiments like ¹H-¹⁵N HSQC are particularly powerful for assigning nitrogen and attached proton resonances. researchgate.net

Advanced 2D NMR Techniques for Complete Spectral Assignment

Mass Spectrometry (MS) for Precise Structural Analysis

Mass spectrometry is an indispensable tool for the structural characterization of "D-Xylose, 5-S-methyl-5-thio-", providing information on its molecular weight, elemental composition, and the structure of its fragments.

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is employed to determine the accurate mass of the molecular ion of "D-Xylose, 5-S-methyl-5-thio-". This technique allows for the calculation of the elemental composition with high confidence, confirming the molecular formula of C₆H₁₂O₄S.

Table 2: Accurate Mass Determination of "D-Xylose, 5-S-methyl-5-thio-"

Ion Calculated m/z
[M+H]⁺ 181.0534
[M+Na]⁺ 203.0354

M represents the neutral molecule C₆H₁₂O₄S.

Tandem mass spectrometry (MS/MS) is a powerful technique for gaining further structural insights through the controlled fragmentation of a selected precursor ion. libretexts.org The resulting fragment ions provide a "fingerprint" that can be used to deduce the structure of the original molecule.

For "D-Xylose, 5-S-methyl-5-thio-", collision-induced dissociation (CID) would likely lead to characteristic fragmentation patterns, including:

Loss of small neutral molecules: Dehydration (loss of H₂O) and loss of the methanethiol (B179389) group (CH₃SH) are expected fragmentation pathways.

Cross-ring cleavages: Fragmentation of the pyranose ring itself can occur, yielding ions that are diagnostic of the sugar backbone.

When "D-Xylose, 5-S-methyl-5-thio-" is incorporated into larger molecules, such as oligosaccharides or glycoconjugates, MS/MS becomes essential for sequence elucidation. By analyzing the fragmentation patterns, the connectivity of the sugar units and the positions of any modifications can be determined.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Sequence Elucidation of Derivatives

Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD) Mechanisms

Mass spectrometry techniques, particularly those involving tandem mass spectrometry such as Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD), are pivotal in elucidating the structure of carbohydrate derivatives. These methods provide detailed information on molecular weight and fragmentation patterns, which in turn allows for the determination of substituent positions and the nature of chemical bonds.

For a compound like D-Xylose, 5-S-methyl-5-thio-, CID would typically involve the energetic fragmentation of a precursor ion. The resulting product ions would reveal characteristic losses, such as the methylthio group (-SCH₃), water molecules (-H₂O), and cross-ring cleavages of the xylose core. The fragmentation pattern would be instrumental in confirming the identity and structure of the molecule.

ETD, a more recent and softer fragmentation technique, is particularly useful for preserving labile modifications and is complementary to CID. For this thio-sugar, ETD would induce fragmentation by transferring an electron to the protonated molecule, leading to different fragmentation pathways that could provide orthogonal structural information.

Despite the power of these techniques, a detailed CID or ETD fragmentation study specifically for D-Xylose, 5-S-methyl-5-thio- is not available in the reviewed scientific literature. Therefore, a specific data table of its fragmentation patterns cannot be generated at this time.

X-ray Crystallography and Diffraction Techniques

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.

Single-Crystal X-ray Diffraction for Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray diffraction analysis would provide unambiguous proof of the molecular structure of D-Xylose, 5-S-methyl-5-thio- in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles, defining the conformation of the pyranose ring and the orientation of the 5-S-methyl-5-thio substituent. Furthermore, for a chiral molecule like this, the analysis can be used to determine its absolute configuration.

A search of crystallographic databases did not yield a published crystal structure for D-Xylose, 5-S-methyl-5-thio-. Consequently, no crystallographic data table can be presented.

Powder X-ray Diffraction for Polymorphic Analysis and Crystalline Purity Assessment in Research Materials

Powder X-ray diffraction (PXRD) is a valuable tool for the characterization of polycrystalline materials. It is used to identify crystalline phases, assess sample purity, and investigate polymorphism. For a research material like D-Xylose, 5-S-methyl-5-thio-, PXRD would provide a characteristic diffraction pattern that could serve as a fingerprint for its solid form.

No public records of a powder diffraction pattern for D-Xylose, 5-S-methyl-5-thio- were found.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical techniques are essential for studying the stereochemical features of chiral molecules in solution.

Correlation of Conformation and Configuration with Optical Activity

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are highly sensitive to the spatial arrangement of atoms in a molecule. The observed spectra are directly related to the molecule's absolute configuration and its conformational preferences in solution. For D-Xylose, 5-S-methyl-5-thio-, the thioether chromophore, although weak, would be expected to contribute to the chiroptical signals, which would also be influenced by the stereocenters of the xylose ring.

Analysis of Exciton (B1674681) Coupling and Chirality Transfer

While D-Xylose, 5-S-methyl-5-thio- itself lacks strong chromophores that would lead to significant exciton coupling, derivatization with appropriate chromophoric groups could enable such analysis. Chirality transfer, the phenomenon where the chirality of the sugar backbone influences the conformation and spectroscopic signature of an attached group, could be studied to probe subtle conformational details.

Specific CD or ORD spectral data for D-Xylose, 5-S-methyl-5-thio- have not been reported in the literature, precluding the creation of a data table of its chiroptical properties.

Biochemical and Non Clinical Biological Activity Profiling of D Xylose, 5 S Methyl 5 Thio

Enzymatic Interactions and Mechanistic Studies

Currently, there is a notable absence of publicly available scientific literature detailing the specific enzymatic interactions and mechanistic studies of D-Xylose, 5-S-methyl-5-thio-. While the compound has been identified as a key component in the cell wall of Mycobacterium tuberculosis, comprehensive biochemical analyses of its interactions with enzymes, including kinetic parameters and inhibition mechanisms, have not been reported.

Kinetic Analysis of Glycosidase and Glycosyltransferase Inhibition or Substrate Activity

No published studies were identified that report the inhibition constants (Ki) or the kinetic parameters (Km, Vmax) of D-Xylose, 5-S-methyl-5-thio- with any glycosidases or glycosyltransferases. The glycosyltransferase MtxT (Rv0541c) from Mycobacterium tuberculosis has been identified as the enzyme responsible for transferring this sugar to lipoarabinomannan and lipomannan, yet its detailed kinetic characterization with respect to D-Xylose, 5-S-methyl-5-thio- as a substrate has not been documented in the available literature.

In the absence of kinetic data, the mechanism of enzyme inhibition for D-Xylose, 5-S-methyl-5-thio-, if any, remains unelucidated. There are no reports describing whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor of any glycosidase or glycosyltransferase.

Active Site Mapping and Enzyme Specificity Probing via "D-Xylose, 5-S-methyl-5-thio-" Analogues

The scientific literature does not currently contain information on the synthesis or use of analogues of D-Xylose, 5-S-methyl-5-thio- for the purpose of active site mapping or probing the specificity of any enzyme. Such studies would be valuable in understanding the structural requirements for substrate recognition and binding by enzymes that interact with this thiosugar.

Role in Microbial and Plant Metabolism (excluding human pathways)

While information on the broader metabolic role of D-Xylose, 5-S-methyl-5-thio- in a wide range of microbes and plants is limited, significant research has focused on its presence and function in the cell envelope of Mycobacterium tuberculosis.

Incorporation into Microbial Cell Wall Components or Exopolysaccharide Biosynthesis

Research has firmly established that D-Xylose, 5-S-methyl-5-thio-, also referred to as 5-methylthio-D-xylose (MTX), is a constituent of the cell wall of the pathogenic bacterium Mycobacterium tuberculosis. Specifically, it is found as a substituent on two major lipoglycans: lipoarabinomannan (LAM) and lipomannan (LM). umaine.edunih.gov These molecules play crucial roles in the structural integrity of the mycobacterial cell envelope and in the interaction of the bacterium with its host's immune system. umaine.edunih.gov

The transfer of the MTX moiety to LAM and LM is catalyzed by a specific glycosyltransferase named MtxT (encoded by the gene Rv0541c). umaine.edu This enzyme is responsible for attaching the thiosugar to the mannan (B1593421) core of these lipoglycans. The presence of MTX on LAM and LM has been shown to impact the biological activities of these molecules, including their immunomodulatory properties. umaine.edunih.gov The discovery of this specific modification in M. tuberculosis highlights a unique aspect of its cell wall biosynthesis and presents a potential target for therapeutic intervention.

Catabolism and Anabolism of "D-Xylose, 5-S-methyl-5-thio-" in Prokaryotic Systems

The metabolic pathways involving D-Xylose, 5-S-methyl-5-thio- are best understood in the context of its biosynthesis (anabolism) in Mycobacterium tuberculosis. The catabolism of this specific thiosugar is less clear, though inferences can be drawn from the known catabolic pathways of its parent sugar, D-xylose.

Anabolism in Mycobacterium tuberculosis

The biosynthesis of the 5-methylthio-D-xylose (MTX) motif, which is found as a cap on the lipoarabinomannan (LAM) of Mycobacterium tuberculosis, has been a subject of significant research. nih.govnih.gov It is proposed to be a three-step mechanism that occurs across the plasma membrane. nih.gov The biosynthetic pathway originates from 5'-methylthioadenosine (MTA), a common byproduct of spermidine (B129725) biosynthesis. nih.govresearchgate.net MTA is toxic to cells and is quickly converted to adenine (B156593) and 5'-methylthioribose-1-phosphate (MTR-1-P). nih.gov

A dedicated five-gene cluster in M. tuberculosis is responsible for the biosynthesis of the MTX capping motif. nih.govnih.gov Key enzymes in this pathway include the glycosyltransferases MtxS and MtxT. nih.govnih.gov The proposed biosynthetic model involves the conversion of MTA to MTR-1-P, which then leads to the formation of a 5'-methylthioribose nucleotide sugar. nih.govnih.govresearchgate.net This is followed by epimerization at the C-3 position of the ribose residue and the subsequent transfer of MTX from the nucleotide sugar to decaprenyl-phosphate, forming decaprenyl-phospho-MTX (DP-MTX). nih.govnih.gov DP-MTX then serves as the substrate for the final transfer of the MTX motif onto the mannoside caps (B75204) of LAM. nih.govnih.gov The conservation of these MTX biosynthetic genes across several Actinomycetes suggests that this thiosugar may be more prevalent in prokaryotes than initially thought. nih.govnih.govacs.org

StepPrecursorIntermediate/ProductKey Enzymes/GenesOrganism
15'-methylthioadenosine (MTA)5'-methylthioribose-1-phosphate (MTR-1-P)MTA phosphorylase (MTAP) or MTA nucleosidase (MTAN) and a kinaseMycobacterium tuberculosis
2MTR-1-P5'-methylthioribose nucleotide sugar-Mycobacterium tuberculosis
35'-methylthioribose nucleotide sugarDecaprenyl-phospho-MTX (DP-MTX)MtxSMycobacterium tuberculosis
4DP-MTXMTX-capped Lipoarabinomannan (LAM)MtxTMycobacterium tuberculosis

Catabolism

Direct studies on the catabolism of D-Xylose, 5-S-methyl-5-thio- in prokaryotes are not extensively documented. However, the catabolism of D-xylose is well-characterized and typically proceeds through one of several pathways. wikipedia.org In prokaryotes, the most common is the isomerase pathway, where xylose isomerase directly converts D-xylose to D-xylulose. wikipedia.org D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which enters the pentose (B10789219) phosphate (B84403) pathway. wikipedia.orgresearchgate.net It is plausible that if D-Xylose, 5-S-methyl-5-thio- were to be catabolized, it might undergo initial enzymatic modifications to remove the methylthio group, potentially followed by entry into a similar pentose catabolic pathway. However, without direct experimental evidence, this remains speculative.

Influence on Plant Glycoconjugate Metabolism or Plant Defense Mechanisms

There is currently a lack of direct scientific evidence detailing the specific influence of D-Xylose, 5-S-methyl-5-thio- on plant glycoconjugate metabolism or plant defense mechanisms. While it is known that various sugars and their derivatives can act as signaling molecules in plants, influencing growth, development, and immune responses, no studies have specifically implicated this thiosugar in these processes. nih.govicm.edu.plnih.gov Sugars can trigger defense responses in plants, a concept sometimes referred to as "sweet immunity," but research in this area has focused on more common sugars like sucrose, glucose, and certain oligosaccharides. nih.govnih.gov The potential role of thio-sugars as elicitors or modulators of plant defense remains an area for future investigation. nih.gov

Interactions with Carbohydrate-Binding Proteins and Lectins

The interaction of D-Xylose, 5-S-methyl-5-thio- with carbohydrate-binding proteins is an area of active interest, particularly in the context of its presentation on the surface of mycobacteria.

Quantitative Determination of Binding Affinity (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

While techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful tools for quantifying the binding affinity between carbohydrates and proteins, there is a lack of publicly available data from such studies specifically for D-Xylose, 5-S-methyl-5-thio- and its interactions with lectins or other carbohydrate-binding proteins. nih.govnih.govspringernature.comglycopedia.eu

However, the existence of a highly specific monoclonal antibody, S4-20, which recognizes the MTX capping motif on M. tuberculosis LAM, provides strong evidence of a specific interaction with a carbohydrate-binding protein (in this case, an antibody). nih.gov This antibody is utilized in sensitive ELISA assays for the detection of LAM in clinical samples, indicating a high-affinity interaction. nih.gov Future studies employing ITC or SPR with this antibody or other potential MTX-binding proteins would be valuable for determining the precise thermodynamic and kinetic parameters of this interaction.

Structural Basis of Ligand-Receptor Recognition (e.g., X-ray crystallography of complexes)

The three-dimensional structure of D-Xylose, 5-S-methyl-5-thio- in complex with a protein receptor has not yet been determined by X-ray crystallography. nih.govnih.gov Such a structure would provide invaluable insights into the specific molecular interactions that govern its recognition by proteins like the S4-20 antibody. Structural studies on related enzymes such as xylose isomerase in complex with its substrates have revealed detailed information about the binding of pentose sugars in protein active sites, which could serve as a basis for modeling the interaction of D-Xylose, 5-S-methyl-5-thio- with its binding partners. acs.orgenzyme-database.org

Influence on Cellular Processes in Non-Human Biological Systems (in vitro models, non-clinical)

The presence of D-Xylose, 5-S-methyl-5-thio- as a component of the mycobacterial cell envelope suggests its involvement in various cellular processes, particularly those related to the interaction of the bacterium with its environment.

Effects on Microbial Growth, Adhesion, or Biofilm Formation

While the genetic inactivation of the genes responsible for MTX synthesis (mtxS and mtxT) in M. tuberculosis did not appear to affect the growth of the bacteria on agar (B569324) plates, the presence of MTX on the cell surface is likely to have more subtle effects on the bacterium's interaction with its environment. nih.gov

Furthermore, the MTX motif has been shown to have immunomodulatory and anti-oxidative properties. nih.govnih.govacs.org By scavenging oxygen radicals, it may help protect the bacterium from oxidative stress, thereby promoting its survival and growth in the host. nih.gov Its ability to modulate the host immune response could also indirectly impact microbial growth by creating a more permissive environment for the bacteria. nih.govnih.govacs.org

Modulation of Specific Cellular Signaling Pathways in Model Organisms

No data is available in the current scientific literature regarding the modulation of specific cellular signaling pathways by D-Xylose, 5-S-methyl-5-thio- in any model organism.

Advanced Analytical Methodologies for Research Scale Detection and Quantification of D Xylose, 5 S Methyl 5 Thio

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation of "D-Xylose, 5-S-methyl-5-thio-" from complex matrices prior to its detection and quantification. The choice of method depends on the sample complexity, the required sensitivity, and the analytical instrumentation available.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like "D-Xylose, 5-S-methyl-5-thio-". Given that this thiosugar lacks a strong chromophore, direct UV detection at low wavelengths (around 190-210 nm) may be possible but is often non-specific and prone to interference. Therefore, alternative detection methods are generally preferred.

Refractive Index (RI) Detection: RI detection is a universal method for detecting non-UV absorbing compounds. However, it is sensitive to changes in the mobile phase composition and temperature, making it incompatible with gradient elution.

Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD): Both ELSD and CAD are mass-based detectors that are more sensitive than RI and compatible with gradient elution. They are well-suited for the analysis of sugars and their derivatives.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides the highest level of selectivity and sensitivity. Electrospray ionization (ESI) is a suitable ionization technique for polar molecules like "D-Xylose, 5-S-methyl-5-thio-". Tandem MS (MS/MS) can be used for structural elucidation and highly specific quantification.

For enhanced retention and separation on reversed-phase columns, pre-column derivatization with a UV-active or fluorescent tag can be employed.

Table 1: Hypothetical HPLC Parameters for "D-Xylose, 5-S-methyl-5-thio-" Analysis
ParameterCondition 1 (Reversed-Phase with Derivatization)Condition 2 (HILIC with ELSD/CAD/MS)
ColumnC18, 4.6 x 150 mm, 3.5 µmAmide or Silica-based HILIC, 2.1 x 100 mm, 2.7 µm
Mobile Phase A0.1% Formic Acid in Water90% Acetonitrile, 10% Water, 10 mM Ammonium Acetate
Mobile Phase BAcetonitrile10% Acetonitrile, 90% Water, 10 mM Ammonium Acetate
Gradient5-95% B over 20 min0-50% B over 15 min
Flow Rate1.0 mL/min0.4 mL/min
DetectorUV/Fluorescence (post-derivatization)ELSD, CAD, or MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. "D-Xylose, 5-S-methyl-5-thio-" is not naturally volatile and requires derivatization to increase its volatility and thermal stability. Common derivatization methods for sugars include silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acetylation. The resulting derivatives can be separated on a GC column and detected with high sensitivity and selectivity by a mass spectrometer. GC-MS is particularly useful for metabolic profiling studies where a broad range of metabolites, including sugars and their derivatives, are analyzed simultaneously. For enhanced sensitivity towards sulfur-containing compounds, a sulfur chemiluminescence detector (SCD) can be used in conjunction with or as an alternative to MS.

Table 2: Hypothetical GC-MS Parameters for Derivatized "D-Xylose, 5-S-methyl-5-thio-"
ParameterValue
Derivatization AgentBSTFA with 1% TMCS
GC ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Injector Temperature250 °C
Oven ProgramInitial 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier GasHelium at 1 mL/min
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole
Scan Range50-650 m/z

Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase HPLC for the separation of highly polar compounds like "D-Xylose, 5-S-methyl-5-thio-". In HILIC, a polar stationary phase (e.g., silica, amide, or diol) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent, such as acetonitrile, and a small amount of aqueous buffer. This technique allows for strong retention of polar analytes that are poorly retained in reversed-phase chromatography. HILIC is particularly well-suited for the separation of carbohydrates and their derivatives and can be readily coupled with ELSD, CAD, or MS detection.

Capillary Electrophoresis (CE) and Electrophoretic Separation

Capillary Electrophoresis (CE) offers high-resolution separations of charged molecules. Since neutral sugars like "D-Xylose, 5-S-methyl-5-thio-" lack a charge, they must be derivatized with a charged tag or complexed with a charged species to enable separation by CE.

CE is particularly advantageous for analyzing samples in complex biological matrices due to its high separation efficiency and minimal sample preparation requirements. Derivatization with a fluorescent tag, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS), not only imparts a charge for electrophoretic mobility but also allows for highly sensitive detection using laser-induced fluorescence (LIF). Alternatively, complexation with borate (B1201080) ions in the running buffer can induce a negative charge on the sugar, allowing for its separation and detection by UV or MS.

Spectrophotometric and Fluorometric Assays

Spectrophotometric and fluorometric assays are often used for the rapid quantification of total thiols or sugars in a sample. These methods typically involve a chemical reaction that produces a colored or fluorescent product.

For the thiol group in "D-Xylose, 5-S-methyl-5-thio-", Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) could be adapted for quantification, although the presence of the methyl group on the sulfur may affect reactivity. This assay produces a yellow-colored product that can be measured spectrophotometrically.

For the xylose moiety, colorimetric assays based on reaction with reagents like phloroglucinol (B13840) in the presence of acid can be used. However, these methods are often not specific and can react with other pentoses present in the sample. Therefore, they are best suited for screening purposes or for the analysis of relatively pure samples. Enzymatic assays using xylose-specific enzymes could offer a more specific spectrophotometric method.

Development of Enzyme-Coupled Assays for Indirect Detection

The indirect detection of "D-Xylose, 5-S-methyl-5-thio-" at the research scale can be effectively achieved through the development of specialized enzyme-coupled assays. This approach offers high sensitivity and specificity by leveraging enzymatic reactions that produce a measurable signal proportional to the concentration of the analyte. While specific enzymes that directly act on "D-Xylose, 5-S-methyl-5-thio-" may not be readily available, a common strategy involves the enzymatic conversion of the target molecule to a more easily detectable product, such as D-xylose.

A well-established method for the quantification of D-xylose involves a coupled enzyme strategy that generates hydrogen peroxide (H₂O₂) as an intermediary analyte. nih.gov This allows for considerable flexibility in the final reporting method, as H₂O₂ can be coupled to a variety of chromogenic or fluorogenic substrates via a peroxidase-catalyzed reaction. For instance, the use of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) results in a colored product with an absorbance maximum around 400 nm, while the fluorescent reporter resorufin (B1680543) can be generated from N-acetyl-3,7-dihydroxyphenoxazine (Amplex Red). fao.org

Another enzymatic approach for D-xylose quantification involves the use of D-xylose dehydrogenase (XylB), which catalyzes the conversion of D-xylose to D-xylonolactone with the concomitant reduction of NAD⁺ to NADH. researchgate.net The resulting increase in NADH can be monitored spectrophotometrically at 340 nm. researchgate.net This method provides a direct and quantitative measurement of D-xylose.

The table below summarizes the key characteristics of two potential enzyme-coupled assay strategies for the indirect detection of "D-Xylose, 5-S-methyl-5-thio-" following its conversion to D-xylose.

Assay PrincipleReporter SystemLimit of Detection (for D-xylose)Linearity (for D-xylose)Reference
D-xylose oxidase coupled with peroxidaseABTS (Chromogenic)Low µM rangeUp to 320 mM nih.gov
D-xylose oxidase coupled with peroxidaseAmplex Red (Fluorogenic)~1 µM or less0.1 µM to 1.0 µM nih.gov
D-xylose dehydrogenaseNADH (Spectrophotometric)Not specifiedNot specified researchgate.net

Derivatization-Based Spectrophotometric and Fluorometric Quantification Methods

Derivatization is a powerful technique to enhance the detectability of molecules that lack a strong chromophore or fluorophore, such as "D-Xylose, 5-S-methyl-5-thio-". This approach involves a chemical reaction to convert the analyte into a derivative with desirable spectrophotometric or fluorometric properties.

A potential strategy for the fluorometric quantification of "D-Xylose, 5-S-methyl-5-thio-" could be adapted from methods developed for similar sugar phosphates. For example, a novel fluorometric end-point assay has been reported for the determination of 1-deoxy-D-xylulose 5-phosphate (DX5P). nih.gov This method is based on the reaction of DX5P with 3,5-diaminobenzoic acid in an acidic medium to form a highly fluorescent quinaldine (B1664567) derivative. nih.gov A similar derivatization reaction could potentially be developed for "D-Xylose, 5-S-methyl-5-thio-" by targeting its functional groups to yield a fluorescent product. The sensitivity of such an assay is often comparable to radiometric methods. nih.gov

The development of a derivatization-based assay would involve several key steps:

Selection of a derivatizing agent: The choice of reagent would depend on the functional groups present in "D-Xylose, 5-S-methyl-5-thio-" and the desired optical properties of the resulting derivative.

Optimization of reaction conditions: This includes parameters such as pH, temperature, reaction time, and reagent concentration to ensure complete and reproducible derivatization.

Validation of the method: The assay would need to be validated for linearity, sensitivity, specificity, and accuracy.

The table below outlines a hypothetical derivatization-based fluorometric assay for "D-Xylose, 5-S-methyl-5-thio-", drawing parallels with established methods for similar compounds.

Derivatizing AgentResulting ProductExcitation Wavelength (nm)Emission Wavelength (nm)Potential Advantages
3,5-Diaminobenzoic Acid (hypothetical)Fluorescent Quinaldine DerivativeTo be determinedTo be determinedHigh sensitivity, potential for high-throughput screening
Phenyl-type diamine reagents (e.g., 1,2-diamino-4,5-dimethoxybenzene)Fluorescent quinoxaline (B1680401) derivative~360~450High sensitivity and specificity for α-dicarbonyl compounds (if applicable after modification)

Computational and Theoretical Investigations of D Xylose, 5 S Methyl 5 Thio

In Silico Modeling of Biological Interactions

In silico modeling has become an indispensable tool in drug discovery and molecular biology, offering insights into the interactions between small molecules and biological macromolecules such as enzymes and receptors. These computational techniques can predict binding modes, estimate binding affinities, and elucidate the molecular determinants of these interactions, thereby guiding further experimental studies.

Molecular Docking and Scoring for Enzyme/Receptor Binding Sites and Predicted Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of "D-Xylose, 5-S-methyl-5-thio-", docking simulations would be used to predict how this compound might bind to the active site of a target enzyme or a receptor's binding pocket.

The process involves several key steps:

Preparation of the Receptor and Ligand: The three-dimensional structures of the target protein (receptor) and "D-Xylose, 5-S-methyl-5-thio-" (ligand) are prepared. This often involves obtaining a crystal structure of the protein from a repository like the Protein Data Bank (PDB) and generating a 3D conformation of the ligand.

Docking Simulation: A docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the binding site of the receptor.

Scoring: A scoring function is then used to evaluate the fitness of each pose, estimating the binding affinity. These functions consider various factors such as electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties.

The output of a molecular docking study is typically a set of predicted binding modes, ranked by their docking scores. These models can reveal key interactions, such as which amino acid residues in the receptor are likely to form hydrogen bonds or have hydrophobic interactions with the ligand.

Table 1: Hypothetical Molecular Docking Results for D-Xylose, 5-S-methyl-5-thio- with a Target Protein

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Aldose Reductase-7.5Tyr48, His110, Trp111
Xylose Isomerase-6.8His54, Asp57, Phe94
Glycogen Phosphorylase-8.2Arg569, Tyr613, Asn284

This table is for illustrative purposes only, as specific docking data for "D-Xylose, 5-S-methyl-5-thio-" is not currently available.

Free Energy Calculations for Ligand Binding Affinities

While docking provides a rapid assessment of binding, more rigorous methods are often employed to calculate the binding free energy, which is a more accurate measure of binding affinity. These methods are computationally more intensive but can provide more reliable predictions.

Commonly used free energy calculation methods include:

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These are end-point methods that calculate the free energy of binding by combining the molecular mechanics energies of the complex, receptor, and ligand with solvation free energies.

Thermodynamic Integration (TI) and Free Energy Perturbation (FEP): These are alchemical free energy methods that calculate the free energy difference between two states by simulating a non-physical pathway that connects them. These methods are considered among the most accurate for predicting binding affinities.

These calculations provide a quantitative prediction of the binding free energy (ΔG), which can be directly compared with experimental data. A more negative ΔG indicates a stronger binding affinity.

Table 2: Hypothetical Free Energy Calculation Results for D-Xylose, 5-S-methyl-5-thio- Binding

MethodTarget ProteinCalculated Binding Free Energy (ΔG, kcal/mol)
MM/PBSAAldose Reductase-15.3 ± 2.1
MM/GBSAXylose Isomerase-12.8 ± 1.8
FEPGlycogen Phosphorylase-10.5 ± 0.9

This table is for illustrative purposes only, as specific free energy calculation data for "D-Xylose, 5-S-methyl-5-thio-" is not currently available.

Future Directions and Emerging Research Avenues for D Xylose, 5 S Methyl 5 Thio

Development of Novel Synthetic Methodologies for Scalable Production and Diversity-Oriented Synthesis for Research Purposes

The broader application of D-Xylose, 5-S-methyl-5-thio- and its derivatives is currently limited by the lack of scalable and efficient synthetic routes. Future research will likely focus on developing novel methodologies to overcome these challenges. An economical synthesis for the related compound 1,2,3,4-tetra-O-acetyl-5-thio-α-D-xylopyranose has been developed from D-Xylose, providing a foundational pathway. However, methods for direct and stereoselective S-methylation at the 5-position need refinement for large-scale production.

Diversity-oriented synthesis (DOS) represents a powerful strategy for generating libraries of structurally diverse thiosugars for research purposes. By applying DOS principles, researchers can systematically modify the D-Xylose, 5-S-methyl-5-thio- core to explore a wide range of biological activities and material properties. This approach involves creating various derivatives by altering stereochemistry and adding different functional groups, which can lead to the discovery of novel glycomimetics with enhanced therapeutic potential.

Key areas for methodological development include:

Catalytic Approaches: Exploring new catalysts, including transition metals and organocatalysts, to improve the efficiency and stereoselectivity of introducing the 5-thio-methyl group.

Flow Chemistry: Implementing continuous flow synthesis to enhance scalability, safety, and reproducibility of the synthetic process.

Enzymatic Synthesis: Investigating the potential of engineered enzymes for the stereospecific synthesis of thiosugar precursors.

Synthetic StrategyPotential AdvantagesKey Challenges
Catalytic Thiolation/Methylation High efficiency, stereocontrol, reduced waste.Catalyst cost and sensitivity, optimization of reaction conditions.
Diversity-Oriented Synthesis (DOS) Rapid generation of diverse compound libraries for screening.Complex reaction pathways, purification of individual compounds.
Flow Chemistry Improved scalability, safety, and process control.Initial setup costs, potential for clogging with solid reagents.
Chemo-enzymatic Synthesis High stereospecificity, mild reaction conditions.Enzyme stability and availability, substrate specificity.

Unveiling New Biological Roles in Non-Human Model Systems through Advanced Omics Approaches (e.g., metabolomics, glycoproteomics)

The biological significance of thiosugars is an area of growing interest, with many analogues demonstrating potential as enzyme inhibitors and therapeutics. The future exploration of D-Xylose, 5-S-methyl-5-thio- will heavily rely on advanced "omics" technologies to elucidate its biological roles in various model systems, such as yeast, C. elegans, or zebrafish.

Metabolomics can be employed to trace the metabolic fate of D-Xylose, 5-S-methyl-5-thio- within an organism. By using stable isotope labeling, researchers can track its incorporation into metabolic pathways and identify any resulting downstream metabolites. This could reveal novel enzymatic transformations or unexpected biological activities.

Glycoproteomics , the large-scale study of glycoproteins, offers another powerful tool. Researchers can investigate whether D-Xylose, 5-S-methyl-5-thio- acts as a metabolic inhibitor of glycosylation pathways or if it can be incorporated into glycan structures, thereby altering protein function and cell signaling. Understanding these interactions is crucial for developing thiosugar-based therapeutic agents.

Omics ApproachResearch QuestionPotential Outcome
Metabolomics How is D-Xylose, 5-S-methyl-5-thio- metabolized in a biological system?Identification of metabolic pathways affected by the thiosugar and discovery of novel bioactive metabolites.
Glycoproteomics Does D-Xylose, 5-S-methyl-5-thio- interfere with or become part of cellular glycan structures?Understanding of its impact on protein glycosylation, cellular adhesion, and signaling.
Transcriptomics How does exposure to D-Xylose, 5-S-methyl-5-thio- alter gene expression?Identification of cellular stress responses or signaling pathways modulated by the compound.

Development of Advanced Analytical Tools for Trace Analysis and In Situ Detection in Biological Systems

To fully understand the biological roles and pharmacokinetics of D-Xylose, 5-S-methyl-5-thio-, sensitive and specific analytical methods are required. Future research will focus on developing advanced tools capable of detecting and quantifying this thiosugar at trace levels within complex biological matrices.

Emerging analytical techniques that hold promise include:

Electrochemical Sensors: Enzyme-free amperometric sensors, potentially based on gold nanoparticle-modified electrodes, could be developed for the real-time, in situ detection of D-Xylose, 5-S-methyl-5-thio- in biological fluids.

Mass Spectrometry: Advanced mass spectrometry techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), can provide high sensitivity and specificity for the quantification of thiosugars and their metabolites.

Nanopore Sensing: Nanopore technology offers a single-molecule detection approach that could be adapted for the specific recognition and analysis of modified monosaccharides like D-Xylose, 5-S-methyl-5-thio-.

Integration into Materials Science as a Chiral Building Block for Advanced Glyco-Polymers, Hydrogels, and Functional Nanomaterials

Carbohydrates are increasingly recognized as valuable, renewable feedstocks for materials science. D-xylose, in particular, is being explored for the creation of sustainable bioplastics and polymers. The unique properties of D-Xylose, 5-S-methyl-5-thio- make it an attractive chiral building block for the next generation of advanced materials.

The introduction of the thioether linkage can impart novel characteristics to polymers, such as altered thermal stability, degradability, and responsiveness to stimuli like pH or redox conditions. Future research in this area could lead to the development of:

Glycopolymers: Polymers with D-Xylose, 5-S-methyl-5-thio- in the backbone or as pendant groups could find applications in drug delivery, bio-imaging, and as biocompatible coatings.

Hydrogels: Thiosugar-based hydrogels could exhibit unique swelling properties and biocompatibility, making them suitable for tissue engineering and controlled-release applications.

Functional Nanomaterials: The chiral nature of D-Xylose, 5-S-methyl-5-thio- can be exploited to create chiral nanoparticles with specific recognition properties for applications in sensing and catalysis.

Application in Glycobiological Tool Development, including Probes for Glycan-Protein Interactions and Components for Synthetic Glycoconjugates in Research

Thiosugars are invaluable tools in glycobiology due to their increased stability and ability to mimic natural carbohydrates. D-Xylose, 5-S-methyl-5-thio- can be developed into sophisticated probes to study glycan-protein interactions, which are fundamental to many biological processes.

Future applications in this domain include:

Molecular Probes: By attaching fluorescent tags or biotin (B1667282) to D-Xylose, 5-S-methyl-5-thio-, researchers can create probes to visualize and quantify the binding of this sugar to specific lectins or other carbohydrate-binding proteins.

Synthetic Glycoconjugates: Incorporating D-Xylose, 5-S-methyl-5-thio- into synthetic oligosaccharides and glycoconjugates can help elucidate the role of specific sugar residues in biological recognition events. Its resistance to enzymatic cleavage makes it particularly useful for creating stable mimics of natural glycans for structural and functional studies.

Q & A

Q. How can researchers determine the three-dimensional structure of D-Xylose, 5-S-methyl-5-thio- derivatives?

To resolve the molecular structure, X-ray crystallography is the gold standard. This method involves crystallizing the compound and analyzing diffraction patterns to map atomic positions . For dynamic structural insights, nuclear magnetic resonance (NMR) spectroscopy can complement crystallography by revealing solution-state conformations and hydrogen-bonding networks. Researchers should optimize crystallization conditions (e.g., solvent polarity, temperature) and validate results with computational tools like molecular dynamics (MD) simulations to account for flexibility .

Q. What experimental designs are suitable for studying enzyme-substrate interactions involving D-Xylose derivatives?

Enzyme kinetics assays (e.g., Michaelis-Menten analysis) combined with structural techniques like LigPlot or PyMOL can map binding residues. For example, hydrogen bonding between D-xylose and threonine/serine residues in Trichoderma reesei xylanase was visualized using LigPlot, revealing catalytic mechanisms . Use site-directed mutagenesis to validate key residues and isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. How do researchers validate D-Xylose absorption in gastrointestinal studies?

The 25 g D-xylose H₂-breath test is a non-invasive method to detect malabsorption. Unabsorbed D-xylose metabolized by colonic bacteria produces measurable hydrogen, correlating with urinary excretion and serum levels. Compare breath test results with traditional 5-hour urinary D-xylose assays to validate sensitivity, particularly in celiac disease cohorts .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzyme inhibition data for D-Xylose-derived inhibitors?

Contradictions often arise from differences in assay conditions (pH, temperature) or enzyme isoforms. For example, Aspergillus niger xylanase may show variable inhibition compared to Bacillus subtilis due to active-site flexibility. Address this by:

  • Standardizing assay protocols (e.g., buffer systems, substrate concentrations).
  • Performing molecular docking to compare inhibitor binding across isoforms.
  • Validating findings with in vivo models (e.g., microbial growth assays) .

Q. What methodologies optimize the synthesis of stereoisomerically pure 5-S-methyl-5-thio-D-Xylose derivatives?

Use chiral chromatography (HPLC with polysaccharide columns) to separate enantiomers. For synthetic control, employ asymmetric catalysis (e.g., Sharpless epoxidation) or enzymatic resolution with isomer-specific enzymes like D-xylose isomerase. Monitor reaction progress with ¹³C-NMR to track stereochemistry .

Q. How do researchers assess the ecological impact of D-Xylose derivatives in environmental toxicity studies?

Conduct microcosm experiments to evaluate biodegradation rates and metabolite toxicity. Use LC-MS to quantify residual D-xylose derivatives in soil/water samples. Combine with metagenomic analysis to identify microbial consortia involved in degradation. Reference OECD guidelines for standardized toxicity endpoints (e.g., EC₅₀ for Daphnia magna) .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response relationships in D-Xylose studies?

Apply nonlinear regression models (e.g., log-logistic curves) to fit dose-response data. Use Akaike’s Information Criterion (AIC) to compare models. For meta-analyses of conflicting studies, employ random-effects models to account for heterogeneity, and assess publication bias with funnel plots .

Q. How can researchers improve reproducibility in spectroscopic characterization of D-Xylose derivatives?

  • Standardize sample preparation (e.g., deuterated solvents for NMR, KBr pellets for IR).
  • Cross-validate spectra with databases (e.g., PubChem, SciFinder).
  • Report instrument parameters (e.g., NMR field strength, HPLC column type) in detail .

Data Interpretation and Reporting

Q. How should researchers address variability in enzymatic activity assays across laboratories?

Adopt interlaboratory calibration using reference standards (e.g., NIST-traceable D-xylose). Report activities in International Units (IU) normalized to protein concentration (Bradford assay). Use ANOVA to identify systematic errors and Cohen’s κ to assess inter-rater reliability in qualitative assays .

Q. What guidelines ensure ethical reporting of negative results in D-Xylose research?

Follow COPE (Committee on Publication Ethics) guidelines. Publish negative findings in repositories like Figshare or Zenodo to avoid publication bias. Clearly document experimental limitations (e.g., sample size, purity thresholds) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.